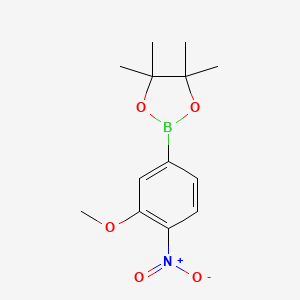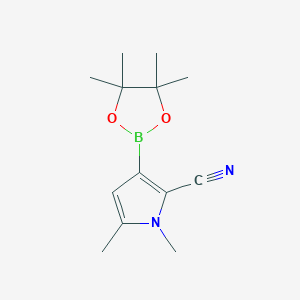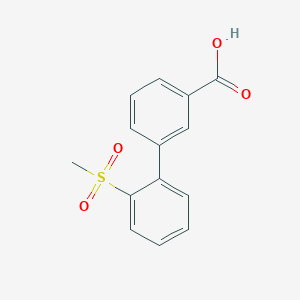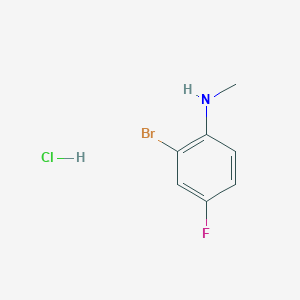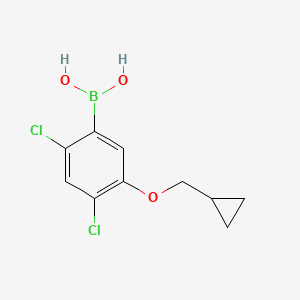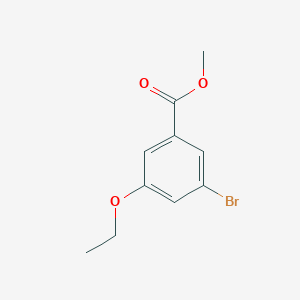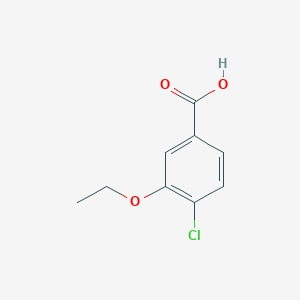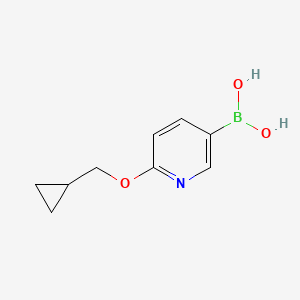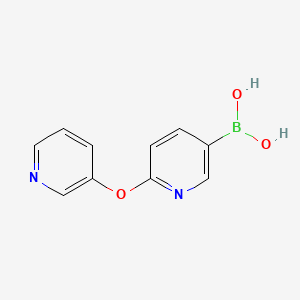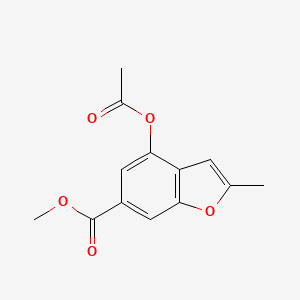
Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate
Vue d'ensemble
Description
Methyl 4-Acetoxy-2-methylbenzofuran-6-carboxylate is a research chemical compound. Its molecular formula is C₁₃H₁₂O₅ , and it has a molecular weight of 248.23 g/mol . The compound is also known by the synonym 4-acetyloxy-2-methyl-6-benzofurancarboxylic acid methyl ester . Its canonical SMILES representation is CC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC .
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate is a compound synthesized through various chemical processes. For instance, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was synthesized from 3,5-dihydroxybenzoate, involving a thermal one-pot cyclization and base-catalyzed hydrolysis, and its structure was analyzed using techniques like NMR, ESI-MS, FT-IR, and X-ray diffraction (Mori et al., 2020).
Polymerization Reactions
The compound plays a role in polymerization reactions. A study on the copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, which are structurally similar, revealed insights into the mechanisms and byproducts of such reactions, including acetic anhydride and carbon dioxide, detected via HPLC and GC/MS (Han et al., 1996).
Novel Synthesis Approaches
Research has also focused on innovative synthesis approaches involving benzofuran derivatives. For instance, a study on the synthesis of schizopeltic acid confirmed the structure of the compound by rational synthesis, involving Wittig reactions and subsequent ring-closure (Sargent & Stransky, 1983).
Artificial Intelligence in Synthesis
Artificial intelligence has been utilized to discover synthetic routes for benzofuran derivatives. A study demonstrated the one-pot synthesis of bioactive benzofurans using AI, highlighting the potential of technology in chemical synthesis (Takabatake et al., 2020).
Potential Antitumor Agents
Some benzofuran derivatives show promise as antitumor agents. A study synthesized derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, showing selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Hayakawa et al., 2004).
Spectroscopic Analysis
Spectroscopic methods play a crucial role in analyzing and characterizing benzofuran derivatives. For example, methyl 4-hydroxybenzoate, a similar compound, was studied using X-ray diffraction, Hirshfeld surface analysis, and computational calculations, demonstrating the importance of these techniques in understanding molecular structures and interactions (Sharfalddin et al., 2020).
Propriétés
IUPAC Name |
methyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-4-10-11(17-7)5-9(13(15)16-3)6-12(10)18-8(2)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKAHKWLZNRCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692978 | |
| Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate | |
CAS RN |
37978-61-3 | |
| Record name | Methyl 4-(acetyloxy)-2-methyl-6-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37978-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


